molecular formula C18H20N2O4 B5776462 N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide

N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide

Cat. No. B5776462
M. Wt: 328.4 g/mol
InChI Key: LYMSSRPIMDOJKW-UHFFFAOYSA-N
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Description

N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide, also known as MP-10, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide involves the inhibition of various signaling pathways, including PI3K/Akt, MAPK, and NF-κB. N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide also inhibits the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. In addition, N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide also reduces the production of reactive oxygen species and inhibits the activation of oxidative stress signaling pathways. Moreover, N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has been found to have anti-angiogenic activity by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

The advantages of using N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide in lab experiments include its high purity, stability, and potency. N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide is also easily synthesized and can be modified to improve its pharmacological properties. However, the limitations of using N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide include its potential toxicity and lack of selectivity towards specific targets. Therefore, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide.

Future Directions

The future directions of N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide research include the optimization of its pharmacological properties, the identification of its specific targets, and the development of its clinical applications. N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide can be modified to improve its solubility, bioavailability, and selectivity towards specific targets. Moreover, the combination of N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide with other therapeutic agents may enhance its efficacy and reduce its toxicity. Furthermore, the clinical trials of N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide for the treatment of cancer, inflammation, and neurodegenerative disorders are warranted to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide is a promising synthetic compound with potential therapeutic applications for the treatment of various diseases. The synthesis method of N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has been optimized to improve its yield and purity. N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide exhibits anticancer, anti-inflammatory, and neuroprotective activities by inhibiting various signaling pathways. N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has advantages and limitations for lab experiments, and further studies are needed to optimize its pharmacological properties. The future directions of N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide research include the optimization of its pharmacological properties, the identification of its specific targets, and the development of its clinical applications.

Synthesis Methods

The synthesis of N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with 2-(4-methoxyphenoxy)propanoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-4-6-14(7-5-12)17(19)20-24-18(21)13(2)23-16-10-8-15(22-3)9-11-16/h4-11,13H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMSSRPIMDOJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C(C)OC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C(C)OC2=CC=C(C=C2)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide

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